2-Hydroxynicotinic acid

Coordination Chemistry Antitubercular Agents Metallodrugs

Avoid experimental failure from generic isomer substitution. 2-HNA provides a unique O,O-chelating mode for ruthenium(II) complexes, yielding up to 4-fold better anti-TB potency (low MIC vs M. tuberculosis H37Rv) than 3-hydroxypicolinic acid. It is also the most potent known NAPRT inhibitor among nicotinic acid analogs, essential for NAD+ pathway studies. - ≥98% purity; white to light-yellow powder. - Superior ethanol solubility vs. 6-HNA, maximizing synthetic yield. - Bulk quantities available; consistent quality for SAR and pharmaceutical R&D.

Molecular Formula C6H5NO3
Molecular Weight 139.11 g/mol
CAS No. 609-71-2
Cat. No. B127336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxynicotinic acid
CAS609-71-2
Synonyms1,2-Dihydro-2-oxo-3-pyridinecarboxylic Acid;  1,2-Dihydro-2-oxonicotinic Acid 1,2-Dihydro-2-oxo-3-pyridinecarboxylic Acid;  1,2-Dihydro-2-oxonicotinic Acid;  2-Hydroxy-3-carboxypyridine;  2-Hydroxynicotinic Acid;  2-Hydroxypyridine-3-carboxylic Acid;  2-Ox
Molecular FormulaC6H5NO3
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)C(=O)O
InChIInChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10)
InChIKeyUEYQJQVBUVAELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxynicotinic Acid Molecular Identity & Core Specifications


2-Hydroxynicotinic acid (2-HNA) is a hydroxypyridinecarboxylic acid derivative of nicotinic acid, characterized by a hydroxyl substitution at the 2-position of the pyridine ring . This compound exists predominantly as an oxo tautomer (2-oxo-1,2-dihydropyridine-3-carboxylic acid) in its crystalline state, a structural feature that fundamentally distinguishes it from certain isomeric hydroxynicotinic acids and dictates its unique coordination chemistry and solubility behavior [1]. As a foundational intermediate for pharmaceutical and agrochemical synthesis, 2-HNA is commercially available at purities of 98% or higher and is supplied as a white to light-yellow powder [2]. Its applications span the synthesis of enzyme inhibitors, metal complexes, and heterocyclic building blocks, with particular utility where the 2-hydroxy motif enables specific O,O-chelating modes or imparts targeted biological activity .

O,O-chelation for metal complex synthesis
NAPRT inhibitor development research
Ethanol-soluble intermediate for synthetic chemistry

Isomer Substitution Risks for 2-Hydroxynicotinic Acid


Substituting 2-hydroxynicotinic acid with a positional isomer such as 6-hydroxynicotinic acid or a related analog like 3-hydroxypicolinic acid leads to profound differences in molecular recognition, coordination behavior, and bioactivity. As demonstrated by head-to-head studies, the O,O-chelating mode of 2-HNA versus the N,O-chelating mode of 3-hydroxypicolinic acid fundamentally alters the stability and reactivity of their respective metal complexes [1]. In biological contexts, 2-HNA exhibits potent and selective inhibition of nicotinic acid phosphoribosyltransferase (NAPRT), an activity not shared by 6-hydroxynicotinic acid [2]. Furthermore, the unique intramolecular hydrogen bonding of 2-HNA directly impacts its solubility profile, making it more soluble in ethanol than its 6-hydroxy counterpart, a critical consideration for synthetic chemistry applications . Generic substitution without quantitative performance verification thus introduces significant risk of experimental failure and compromised product quality.

O,O vs N,O chelation with 3-hydroxypicolinic acid may alter complex stability
NAPRT inhibition not shared by 6-hydroxynicotinic acid; enzyme assay context may shift
Ethanol solubility ranking differs; 6-HNA is least soluble, may limit synthetic use

2-Hydroxynicotinic Acid Comparative Performance Data


Antimycobacterial Activity and O,O-Chelation Mode

In a direct head-to-head comparison, a ruthenium(II) complex incorporating 2-hydroxynicotinic acid (2-OHnic) demonstrated superior antimycobacterial activity against M. tuberculosis H37Rv compared to complexes with the isomeric ligands 6-hydroxynicotinic acid and 3-hydroxypicolinic acid. The 2-OHnic complex achieved a minimum inhibitory concentration (MIC) of 0.78 µg/mL, whereas the 6-OHnic complex exhibited an MIC of 1.56 µg/mL and the 3-OHpic complex showed an MIC of 3.12 µg/mL [1]. Crucially, structural analysis revealed that 2-OHnic coordinates via a unique O,O-chelating mode (carboxylate and phenolate oxygen), forming a 6-membered chelate ring, while the 6-OHnic ligand coordinates via O,O-chelation through the carboxylate group only and the 3-OHpic ligand uses an N,O-chelating mode [1]. All complexes exhibited a complete lack of cytotoxicity against VERO cells, indicating a favorable selectivity index [1].

Antimycobacterial MIC
Head-to-head
0.78 µg/mL (2-HNA complex) vs 1.56 µg/mL (6-OHnic) & 3.12 µg/mL (3-OHpic)
Supports chelation-mode screening in metallodrug research
No VERO cytotoxicity observed
Coordination Chemistry Antitubercular Agents Metallodrugs

Selective NAPRT Inhibition

In a comparative study of nicotinic acid analogs using human blood platelets, 2-hydroxynicotinic acid (2-HNA) was identified as the most potent inhibitor of the NAD+ biosynthetic pathway [1]. At a concentration of 1 mM, 2-HNA reduced the gradient of radioactivity incorporation into NAD and nicotinamide to 1.4, a quantitative measure of its inhibitory effect [1]. This inhibition occurs at one or more early steps in the biosynthesis of NAD, specifically targeting nicotinic acid phosphoribosyltransferase (NAPRT) [1]. Subsequent studies confirmed significant inhibition of NAPRT activity by 2-HNA, as detected by HPLC quantification of the NAPRT product, NA mononucleotide [2]. In contrast, the parent compound nicotinic acid serves as a substrate for this pathway, not an inhibitor [1]. Furthermore, Erwinia amylovora can utilize nicotinic acid and 6-hydroxynicotinic acid as growth factors, but not 2-hydroxynicotinic acid, highlighting its unique biological profile [3].

NAPRT Inhibition
Head-to-head
Gradient 1.4 vs 6-HNA inactive
Selective inhibition context; not shared by 6-HNA
HPLC-confirmed; platelet assay
Enzyme Inhibition NAD+ Biosynthesis Cancer Metabolism

Ethanol Solubility vs. 6-Hydroxynicotinic Acid

A systematic study of hydroxynicotinic acid (HNA) solubility revealed that the position of the hydroxyl group dictates the compound's solubility in different solvents, a crucial parameter for reaction design and purification . In water at 293 ± 2 K, the solubility trend is 4HNA ≫ 2HNA > 5HNA ≈ 6HNA . However, in ethanol, the trend shifts, with 2HNA becoming the most soluble isomer: 2HNA ≈ 4HNA > 5HNA > 6HNA . The study attributes the enhanced solubility of 2HNA and 4HNA to the presence of intramolecular hydrogen bonding, which is absent in 5HNA and 6HNA, and this effect is more pronounced in water due to its higher polarity and hydrogen-bonding capacity .

Ethanol Solubility Rank
Data to verify
2HNA ≈ 4HNA > 5HNA > 6HNA
Ranking may guide ethanol-based synthesis
Cross-study review; confirm experimentally
Solubility Crystallization Process Chemistry

Thermodynamic Stability vs. 4- and 5-Hydroxy Isomers

The relative thermodynamic stability of hydroxynicotinic acid isomers was determined by measuring their standard molar enthalpies of formation in the crystalline state at 298.15 K using micro combustion calorimetry [1]. The experimental stability order, from most to least stable (more negative ΔfHm⁰(g) value), was found to be: 5Cl6HNA > 2HNA > 6HNA > 4HNA > 5HNA [1]. This ranking was accurately captured by high-level computational methods (CBS-QB3) [1]. The study also revealed that 2HNA crystallizes as an oxo tautomer in a monoclinic P2(1)/n space group, which is a new polymorphic form not previously reported [1]. The consistent tautomeric form and defined crystal lattice contribute to its predictable and reproducible solid-state properties, a critical factor for formulation and storage.

Solid-State Stability Rank
Class-level inference
5Cl6HNA > 2HNA > 6HNA > 4HNA > 5HNA
2HNA ranks among more stable isomers
ΔfHm⁰(cr) at 298.15 K; oxo tautomer
Thermodynamics Solid-State Chemistry Process Development

O,O-Chelation Kinetics vs. 3-Hydroxypicolinic Acid

A comparative kinetic study of chromium(III) complexes with 2-hydroxynicotinic acid (2-hnic) and 3-hydroxypicolinic acid (3-hpic) revealed distinct aquation mechanisms driven by their different coordination modes [1]. The 2-hnic ligand coordinates via O,O-bonding, forming a 6-membered chelate ring, while the 3-hpic ligand uses N,O-bonding to form a 5-membered chelate ring [1]. For the [Cr(C2O4)2(2-hnic)]2− complex, aquation proceeds via a slow chelate-ring opening at the Cr–O (phenolate) bond followed by a fast Cr–O (carboxylate) bond breaking, with a rate law of kobs = kHQH[H+] [1]. In contrast, the [Cr(C2O4)2(3-hpic)]2− complex undergoes a reversible chelate-ring opening at the Cr–N bond, with a distinct rate law: kobs = k1 + k−1/Q1[H+] [1]. This demonstrates that the coordination mode directly dictates the kinetic pathway and reactivity of the resulting complex.

Aquation Kinetics
Head-to-head
O,O-chelate: 6-membered ring; rate law kHQH[H+] vs N,O-chelate: 5-membered; k1 + k−1/Q1[H+]
Coordination mode dictates kinetic pathway
Cr(III) complex in HClO₄; spectrophotometric
Coordination Chemistry Reaction Kinetics Bioinorganic Chemistry

2-Hydroxynicotinic Acid Application Scenarios


Antitubercular Metallodrug Lead Optimization

Procure 2-HNA for the synthesis of ruthenium(II) and other transition metal complexes where a specific O,O-chelating mode is required to achieve low MIC values against M. tuberculosis H37Rv. The direct comparative evidence shows that 2-HNA-derived complexes can exhibit up to a 4-fold improvement in potency over complexes made with 3-hydroxypicolinic acid, a finding that directly guides the selection of this specific isomer for SAR studies [1]. The lack of cytotoxicity observed in VERO cells further supports its use in early-stage drug development [1].

NAPRT Inhibitor Development for Cancer Metabolism

Utilize 2-HNA as the starting material or reference standard for designing and evaluating inhibitors of nicotinic acid phosphoribosyltransferase (NAPRT). As the most potent NAPRT inhibitor among tested nicotinic acid analogs, 2-HNA is the benchmark compound for exploring the therapeutic potential of targeting the Preiss–Handler pathway in NAD+ biosynthesis [2]. Its unique activity profile, distinct from the parent nicotinic acid and the inactive 6-HNA, makes it an essential tool for biochemical and cell-based assays [2].

Synthetic Optimization in Ethanol

Select 2-HNA over other hydroxynicotinic acid isomers for synthetic transformations, crystallizations, or purifications performed in ethanol. The quantitative solubility ranking (2HNA ≈ 4HNA > 5HNA > 6HNA) provides a clear, data-driven justification for choosing 2-HNA to maximize yield and minimize solvent volume in ethanolic solutions . This is particularly relevant for multi-step syntheses where solvent compatibility is critical.

Hypolipidemic Agent Formulation

Leverage 2-HNA as a key intermediate or active moiety in the development of hypolipidemic pharmaceuticals. Patented methods establish that 2-HNA and its derivatives are significantly more effective hypolipidemic agents than nicotinic acid, allowing for administration at lower doses to mitigate side effects [3]. The compound's well-characterized solid-state stability and established synthetic routes further support its selection for pharmaceutical development [4].

Application
Selection Property
Validation Focus
Antimycobacterial metal complex screening
O,O-chelation mode compatibility
MIC endpoint in H37Rv model
NAPRT inhibition & NAD+ pathway studies
Selective NAPRT inhibition profile
NAPRT enzyme assay context
Synthetic optimization in ethanol
Ethanol solubility ranking
Solvent selection & crystallization yield
Lipid metabolism research compound synthesis
Solid-state stability profile
Formulation-relevant storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxynicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.